Cas no 1400764-63-7 (2-methyl-2-propanyl 3,3-difluoro-4-formyl-5-methyl-1-piperidineca Rboxylate)

2-methyl-2-propanyl 3,3-difluoro-4-formyl-5-methyl-1-piperidineca Rboxylate structure
1400764-63-7 structure
Product Name:2-methyl-2-propanyl 3,3-difluoro-4-formyl-5-methyl-1-piperidineca Rboxylate
CAS No:1400764-63-7
MF:C12H19F2NO3
MW:263.280970811844
CID:1283340
PubChem ID:91658740
Update Time:2025-07-11

2-methyl-2-propanyl 3,3-difluoro-4-formyl-5-methyl-1-piperidineca Rboxylate Chemical and Physical Properties

Names and Identifiers

    • 2-Methyl-2-propanyl 3,3-difluoro-4-formyl-5-methyl-1-piperidineca rboxylate
    • tert-Butyl 3,3-difluoro-4-formyl-4-methylpiperidine-1-carboxylate
    • MFCD22580367
    • 1-Piperidinecarboxylic acid, 3,3-difluoro-4-formyl-4-methyl-, 1,1-dimethylethyl ester
    • 1404196-21-9
    • s11768
    • t-Butyl 3,3-difluoro-4-formyl-4-methylpiperidine-1-carboxylate
    • 1400764-63-7
    • DTXSID501127028
    • 2-methyl-2-propanyl 3,3-difluoro-4-formyl-5-methyl-1-piperidineca Rboxylate
    • Inchi: 1S/C12H19F2NO3/c1-10(2,3)18-9(17)15-6-5-11(4,8-16)12(13,14)7-15/h8H,5-7H2,1-4H3
    • InChI Key: ULAIIAXQAOIFFB-UHFFFAOYSA-N
    • SMILES: FC1(CN(C(=O)OC(C)(C)C)CCC1(C=O)C)F

Computed Properties

  • Exact Mass: 263.13329979g/mol
  • Monoisotopic Mass: 263.13329979g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 352
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 46.6Ų

2-methyl-2-propanyl 3,3-difluoro-4-formyl-5-methyl-1-piperidineca Rboxylate Pricemore >>

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Additional information on 2-methyl-2-propanyl 3,3-difluoro-4-formyl-5-methyl-1-piperidineca Rboxylate

2-Methyl-2-propanyl 3,3-difluoro-4-formyl-5-methyl-1-piperidinecarboxylate (CAS No. 1400764-63-7)

The compound 2-methyl-2-propanyl 3,3-difluoro-4-formyl-5-methyl-1-piperidinecarboxylate with CAS No. 1400764-63-7 is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its complex structure, which includes a piperidine ring substituted with multiple functional groups, including fluorine atoms, methyl groups, and a formyl group. The presence of these substituents imparts unique chemical and physical properties to the molecule, making it a valuable compound for various applications.

Recent studies have highlighted the potential of 2-methyl-2-propanyl 3,3-difluoro-4-formyl-5-methyl-1-piperidinecarboxylate in drug discovery and development. Researchers have focused on its ability to act as a precursor or intermediate in the synthesis of bioactive compounds. For instance, the molecule's piperidine ring serves as a versatile scaffold for the attachment of various substituents, enabling the creation of compounds with diverse pharmacological profiles. This has led to its exploration in the development of novel therapeutics targeting conditions such as inflammation, neurodegenerative diseases, and cancer.

The synthesis of 2-methyl-2-propanyl 3,3-difluoro-4-formyl-5-methyl-1-piperidinecarboxylate involves a multi-step process that typically begins with the preparation of the piperidine ring. The introduction of substituents such as fluorine atoms and methyl groups is achieved through carefully controlled reactions, often involving nucleophilic substitution or electrophilic aromatic substitution. The formylation step is another critical aspect of the synthesis, as it introduces the aldehyde group that plays a significant role in the molecule's reactivity and biological activity.

One of the most intriguing aspects of this compound is its ability to undergo various transformations under specific reaction conditions. For example, the formyl group can be reduced to yield an alcohol or further oxidized to produce a carboxylic acid. These transformations not only enhance the versatility of the molecule but also open up new avenues for its application in medicinal chemistry. Recent advancements in catalytic methods have further streamlined these transformations, making them more efficient and scalable for industrial purposes.

In terms of physical properties, 2-methyl-2-propanyl 3,3-difluoro-4-formyl-5-methyl-1-piperidinecarboxylate exhibits a melting point that is consistent with its molecular weight and degree of unsaturation. The presence of fluorine atoms contributes to its stability under certain conditions while also influencing its solubility in various solvents. These properties are crucial for determining its suitability in different chemical processes and formulations.

The biological activity of this compound has been extensively studied in recent years. Preclinical studies have demonstrated that it possesses potent anti-inflammatory properties, making it a promising candidate for the treatment of chronic inflammatory diseases such as arthritis and inflammatory bowel disease. Additionally, its ability to modulate cellular signaling pathways has led to investigations into its potential role in cancer therapy.

Another area where 2-methyl-2-propanyl 3,3-difluoro-4-formyl-5-methyl-1-piperidinecarboxylate has shown promise is in the development of drug delivery systems. Its structural features allow for the attachment of targeting moieties or stimuli-responsive groups, enabling precise delivery of therapeutic agents to specific tissues or cells. This has opened up new possibilities for personalized medicine and improved therapeutic outcomes.

In conclusion, 2-methyl-2-propanyl 3,3-difluoro-4-formyl-5-methyl-1-piperidinecarboxylate (CAS No. 1400764-637) is a multifaceted compound with significant potential in various fields of chemistry and medicine. Its unique structure and versatile functional groups make it an invaluable tool for researchers seeking to develop innovative solutions to complex biological problems.

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